Cas no 122-95-2 (1,4-Diethoxybenzene)

1,4-Diethoxybenzene structure
1,4-Diethoxybenzene structure
Product Name:1,4-Diethoxybenzene
CAS No:122-95-2
MF:C10H14O2
MW:166.216963291168
MDL:MFCD00015146
CID:36058
PubChem ID:87567196
Update Time:2025-04-18

1,4-Diethoxybenzene Chemical and Physical Properties

Names and Identifiers

    • 1,4-Diethoxybenzene
    • 1,4-Diethoxybenzene,(Hydroquinone diethyl ether)
    • 1,4-Dimethoxybenzene
    • Hydroquinone diethyl ether
    • p-Diethoxybenzene
    • 1,4-di(ethoxy)benzene
    • 1,4-Diaethoxy-benzol
    • Benzene,1,4-diethoxy
    • Benzene,4-diethoxy
    • Benzene,p-diethoxy
    • diethoxybenzene
    • 1,4-Diethoxybenzol
    • 1,4-diethoxy-benzen
    • Benzene, p-diethoxy-
    • Benzene, 1,4-diethoxy-
    • hydroquinonedlethylether
    • 1,4-Diethoxybenzene,98%
    • VWGNFIQXBYRDCH-UHFFFAOYSA-N
    • C6Y51501JB
    • Benzene,4-diethoxy-
    • NSC2113
    • KSC174M8J
    • Benzene, p-diethoxy- (8CI)
    • Jsp001542
    • NSC68808
    • BDBM50195871
    • NSC-
    • F0001-0360
    • EINECS 204-585-5
    • NSC-68808
    • 1,4-DIETHYLOXYBENZENE
    • FT-0606868
    • UNII-C6Y51501JB
    • NSC-2113
    • 1,4-diethoxy-benzene
    • NSC 2113
    • DIETHOXYBENZENE, P-
    • 1 pound not4-Diethoxybenzene
    • W-108419
    • CHEMBL219898
    • AKOS008948257
    • MFCD00015146
    • NS00024004
    • CS-0105156
    • AI3-09458
    • D76500
    • PS-4039
    • D0535
    • DTXSID9059549
    • SY057055
    • 122-95-2
    • SCHEMBL124015
    • A804998
    • Q63395501
    • InChI=1/C10H14O2/c1-3-11-9-5-7-10(8-6-9)12-4-2/h5-8H,3-4H2,1-2H
    • Benzene, p-diethoxy-(8CI)
    • DB-041698
    • DTXCID2033736
    • FH70387
    • 204-585-5
    • MDL: MFCD00015146
    • Inchi: 1S/C10H14O2/c1-3-11-9-5-7-10(8-6-9)12-4-2/h5-8H,3-4H2,1-2H3
    • InChI Key: VWGNFIQXBYRDCH-UHFFFAOYSA-N
    • SMILES: O(CC)C1C=CC(=CC=1)OCC
    • BRN: 2044373

Computed Properties

  • Exact Mass: 166.09900
  • Monoisotopic Mass: 166.099379685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 92.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.5
  • Topological Polar Surface Area: 18.5

Experimental Properties

  • Density: 1.0060 (rough estimate)
  • Melting Point: 69.0 to 73.0 deg-C
  • Boiling Point: 112°C/6mmHg(lit.)
  • Flash Point: 245-248°C
  • Refractive Index: 1.5083 (estimate)
  • Water Partition Coefficient: Insoluble
  • PSA: 18.46000
  • LogP: 2.48400
  • Solubility: Insoluble in water

1,4-Diethoxybenzene Security Information

  • Hazard Statement: Irritant
  • WGK Germany:1
  • Safety Instruction: S24/25
  • Hazardous Material Identification: Xi
  • Safety Term:S24/25
  • TSCA:Yes

1,4-Diethoxybenzene Pricemore >>

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Fluorochem
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£18.00 2022-02-28
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